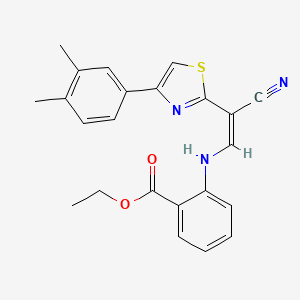
(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-ethyl 2-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound notable for its potential biological activity. This compound features a thiazole ring, a cyano group, and a benzoate moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The IUPAC name of the compound is ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate. The molecular formula is C23H23N3O2S2, with a molecular weight of approximately 429.57 g/mol. The structure includes various functional groups that are known to interact with biological systems.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives containing thiazole and cyano groups have shown promise in inhibiting the proliferation of cancer cells in vitro. In particular, compounds tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated varying degrees of cytotoxicity, suggesting that this compound could possess similar properties .
Antimicrobial Activity
In addition to antitumor effects, compounds with thiazole and cyano functionalities have also been reported to exhibit antimicrobial properties. The mechanism often involves binding to DNA or disrupting cellular processes in bacteria and fungi. The potential for this compound to act against microbial pathogens remains an area of active investigation.
Case Studies
-
Antitumor Efficacy : In a study evaluating the antitumor efficacy of various thiazole derivatives, compounds similar to this compound were tested using MTS cytotoxicity assays. The results indicated that certain modifications enhanced their potency against lung cancer cell lines .
Compound Cell Line IC50 (µM) Assay Type Compound A A549 6.26 ± 0.33 2D Compound B HCC827 20.46 ± 8.63 3D - Antimicrobial Studies : Compounds featuring the thiazole ring were tested against various bacterial strains. Results indicated that these compounds could inhibit bacterial growth effectively, suggesting a possible application in treating bacterial infections .
Propriétés
IUPAC Name |
ethyl 2-[[(Z)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-4-28-23(27)19-7-5-6-8-20(19)25-13-18(12-24)22-26-21(14-29-22)17-10-9-15(2)16(3)11-17/h5-11,13-14,25H,4H2,1-3H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPURXVCPFCZCS-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














